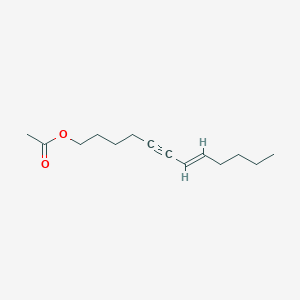

(7E)-7-Dodecen-5-yn-1-ol 1-Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

[(E)-dodec-7-en-5-ynyl] acetate |

InChI |

InChI=1S/C14H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,10-13H2,1-2H3/b7-6+ |

InChI Key |

IKHNADSQVNTJQV-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/C#CCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CC#CCCCCOC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of the Dodecenyne Acetate Moiety

The structure of (7E)-7-dodecen-5-yn-1-ol 1-acetate is defined by a 12-carbon backbone. The nomenclature specifies an alcohol at position 1 that has been acetylated, a carbon-carbon triple bond (an alkyne or yne) starting at position 5, and a carbon-carbon double bond (an alkene or ene) at position 7. The "(7E)" designation indicates the stereochemistry of the double bond is trans, with the substituent groups on opposite sides of the double bond.

The elucidation of such a structure relies on a combination of spectroscopic techniques. While specific spectral data for this compound are not widely published, the expected characteristics can be inferred from its constituent functional groups and data from analogous compounds like (E)-7-dodecen-1-ol acetate (B1210297).

Key Spectroscopic Features:

| Spectroscopic Method | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the vinyl protons of the E-double bond, protons adjacent to the triple bond, protons alpha to the acetate group, and the terminal methyl group. |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon, the carbons of the alkyne, the carbons of the alkene, and the methylene (B1212753) carbons of the aliphatic chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the acetate, the C≡C of the alkyne, and the C=C of the trans-alkene. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of the acetate group and cleavage at the unsaturated positions. |

The stereochemistry of the dodecenyne acetate moiety is critical to its biological activity and its utility as a synthetic precursor. The trans configuration of the double bond at position 7 is a key feature, and its confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the vinylic protons. The presence of the rigid alkyne and alkene functionalities imparts a specific three-dimensional shape to the molecule, which is essential for its interaction with biological receptors or for directing the stereochemical outcome of subsequent synthetic transformations.

Academic Significance As a Crucial Intermediate in the Synthesis of Biologically Active Polyunsaturated Lipids

The primary academic significance of (7E)-7-dodecen-5-yn-1-ol 1-acetate lies in its role as a key building block in the stereoselective synthesis of more complex, biologically active polyunsaturated lipids, particularly insect pheromones. The enyne functionality is a versatile synthetic handle that allows for the controlled introduction of further unsaturation.

For instance, (E)-7-dodecen-5-yn-1-ol, the precursor alcohol to the acetate (B1210297), is a documented intermediate in the synthesis of (Z,E)-5,7-dodecadienol, a pheromone component of the Siberian moth, Dendrolimus superans sibiricus. The synthesis involves the reduction of the alkyne in the enyne precursor to a cis-alkene, thereby generating the conjugated diene system with the desired stereochemistry. This transformation highlights the strategic importance of the enyne precursor in achieving the precise geometry required for biological activity.

The synthesis of these polyunsaturated lipids is of great interest for applications in integrated pest management strategies, where synthetic pheromones can be used to monitor and disrupt the mating of insect pests, offering an environmentally benign alternative to broad-spectrum pesticides.

Historical Context of Dodecenyl and Dodecadienyl Acetates As Semiochemicals in Invertebrate and Vertebrate Systems

Retrosynthetic Analysis and Strategic Disconnections Leading to the Enyne Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process helps in identifying key bond formations and strategic disconnections. For a molecule like (7E)-7-Dodecen-5-yn-1-ol 1-acetate, the core structural feature is the conjugated enyne system with a specific (E)-alkene geometry.

A primary disconnection would be the ester linkage, leading back to (7E)-7-dodecen-5-yn-1-ol and an acetylating agent. The next crucial disconnection focuses on the carbon-carbon bonds of the dodecen-yn-ol backbone. The most logical disconnections for the enyne framework are at the alkyne-alkene linkage. This suggests that the molecule can be assembled by coupling two smaller fragments, one containing the alkyne and the other containing the alkene with the desired stereochemistry. This approach allows for the convergent synthesis, which is often more efficient than a linear synthesis. The choice of specific synthetic reactions to form these bonds is critical for controlling the stereochemistry and achieving a high yield of the desired product. fiveable.me

Stereoselective Construction of the (7E)-7-Dodecen-5-yn-1-ol Backbone

The stereoselective construction of the (7E)-7-dodecen-5-yn-1-ol backbone is the cornerstone of the synthesis. This involves the careful selection of reactions that can form the carbon-carbon double and triple bonds with the correct spatial arrangement.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly well-suited for constructing the enyne linkage. thieme-connect.com These reactions typically involve a transition metal catalyst that facilitates the coupling of two different organic fragments.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. nih.govacs.orgrsc.org The Sonogashira coupling, in particular, is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, making it ideal for constructing enyne systems. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govhes-so.ch

The key to a successful Sonogashira coupling is the choice of catalyst, ligands, and reaction conditions to ensure high yield and stereoselectivity. acs.orgorganic-chemistry.org Modern variations of the Sonogashira reaction have been developed to improve its efficiency and substrate scope, including the use of advanced palladium catalysts and phosphine (B1218219) ligands. rsc.org These advancements allow for the coupling of a wide range of substrates under mild conditions, making it a powerful tool for the synthesis of complex molecules like this compound. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst/Co-catalyst | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Forms C(sp)-C(sp²) bonds, tolerant of many functional groups. | Terminal alkynes and vinyl/aryl halides. | researchgate.net |

| Copper-Free Sonogashira | Palladium complex with specific ligands (e.g., N,N-dimethylethanolamine) | Avoids the use of copper, which can sometimes lead to side reactions. Proceeds with retention of configuration. | (E)- or (Z)-bromostyrenes and alkynes. | organic-chemistry.org |

| Sonogashira with Heterogeneous Catalysts | Palladium single-atom catalysts (e.g., Pd₁@NC) | Allows for easier catalyst separation and recycling, potentially more sustainable. | Aryl halides and alkynes. | nih.gov |

Copper-mediated coupling reactions provide an alternative to palladium-catalyzed methods for the formation of diynes and enynes. nih.govacs.org The Cadiot-Chodkiewicz coupling is a classic example, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.comwikipedia.orgrsc.org This reaction is particularly useful for synthesizing unsymmetrical diynes. nih.govrsc.org

The mechanism involves the formation of a copper acetylide, which then reacts with the haloalkyne. wikipedia.org While highly effective, the reaction can sometimes be complicated by the homocoupling of the starting materials. nih.gov Careful control of reaction conditions and substrate choice is therefore important to maximize the yield of the desired cross-coupled product.

Hydrozirconation, the addition of a zirconium-hydrogen bond across a carbon-carbon multiple bond, is a powerful method for the stereoselective synthesis of alkenes. researchgate.netresearchgate.net The reaction typically employs Schwartz's reagent, (Cp₂ZrHCl), which adds to alkynes in a syn fashion, leading to the formation of a vinylzirconium intermediate with a defined (E)-stereochemistry. enamine.netnih.govwikipedia.org

This vinylzirconium species is a versatile intermediate that can be subsequently functionalized by reaction with a variety of electrophiles, allowing for the introduction of different groups with retention of the double bond geometry. organicreactions.orgorganic-chemistry.orgnih.gov This makes hydrozirconation an excellent strategy for constructing the (E)-alkene portion of the (7E)-7-Dodecen-5-yn-1-ol backbone. researchgate.netbeilstein-journals.org

Table 2: Key Features of Hydrozirconation with Schwartz's Reagent

| Feature | Description | Reference |

|---|---|---|

| Reagent | Schwartz's Reagent (Cp₂ZrHCl) | wikipedia.org |

| Stereoselectivity | Syn-addition to alkynes, leading to (E)-alkenes. | nih.gov |

| Regioselectivity | The zirconium moiety typically adds to the less sterically hindered carbon of the alkyne. | nih.gov |

| Intermediate | Vinylzirconium species | organic-chemistry.org |

| Subsequent Reactions | The vinylzirconium intermediate can react with various electrophiles (e.g., halides, acyl chlorides) to form new C-C or C-X bonds. | beilstein-journals.org |

The Wittig reaction and its variants are fundamental methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). umass.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective formation of either (E)- or (Z)-alkenes. organic-chemistry.org

While perhaps not the most direct route to the enyne core of the target molecule, Wittig-type reactions are highly relevant in the synthesis of related long-chain unsaturated compounds, such as dodecadienols. jlu.edu.cnepa.gov For instance, a stabilized ylide can be reacted with an appropriate aldehyde to stereoselectively form a trans-double bond, which could be a key step in building a precursor to the final target molecule.

Cross-Coupling Reactions for Alkyne-Alkene Linkage Formation

Chemo- and Stereoselective Functionalization: Conversion of the Enyne Alcohol to the Acetate Ester

The transformation of the precursor alcohol, (7E)-7-dodecen-5-yn-1-ol, into its corresponding acetate ester is a critical functionalization step. This conversion must be performed with high chemo- and stereoselectivity to preserve the integrity of the E-configured double bond and the alkyne functionality within the molecule. The primary goal is to exclusively acetylate the terminal hydroxyl group without inducing isomerization of the double bond or side reactions at the triple bond.

Standard acetylation reagents are often effective for this purpose. The reaction typically involves treating the enyne alcohol with an acetylating agent in the presence of a base or catalyst. Acetic anhydride (B1165640) is a commonly used reagent, often employed in conjunction with a mild base like pyridine (B92270) or a tertiary amine (e.g., triethylamine) which acts as a catalyst and scavenger for the acetic acid byproduct. Another effective reagent is acetyl chloride, which is more reactive and is also used with a non-nucleophilic base to neutralize the generated hydrochloric acid.

A general and efficient method for the acetylation of primary alcohols that is applicable here involves the use of acetic anhydride, potentially even under solvent- and catalyst-free conditions. mdpi.com In such a procedure, the alcohol is mixed directly with a slight excess of acetic anhydride and heated gently (e.g., at 60 °C) to drive the reaction to completion. mdpi.com The absence of harsh reagents or conditions is key to maintaining the stereochemistry of the (E)-double bond. The lone pair of electrons on the alcohol's oxygen atom attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an acetate ion, which is then protonated by the alcohol's proton, yields the desired ester and acetic acid. mdpi.com

The selection of reaction conditions is paramount. Mild temperatures and the use of non-isomerizing reagents are essential to prevent the thermodynamically driven conversion of the desired (E)-isomer to other geometric isomers.

Table 1: Reagents for Stereoselective Acetylation

| Reagent | Co-reagent/Catalyst | Typical Conditions | Key Advantages |

|---|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Pyridine or Triethylamine | 0 °C to room temperature | High yield, readily available, scavenges acidic byproduct. |

| Acetyl Chloride (CH₃COCl) | Triethylamine or other non-nucleophilic base | Low temperature (e.g., 0 °C) | High reactivity for less reactive alcohols. |

Methodologies for Purity Enhancement and Isomeric Separation in Enyne and Related Acetates

Achieving high purity of this compound is crucial, particularly the separation of the desired (E)-isomer from its geometric counterpart, the (Z)-isomer. nih.gov The thermodynamically more stable isomer is typically the (E,E) isomer in related diene systems, highlighting the potential for isomerization under certain conditions like exposure to light or free radicals. google.com Several advanced techniques are employed for the purification and isomeric separation of these unsaturated acetates.

Chromatographic Techniques: Liquid chromatography is a powerful tool for separating isomers. High-performance liquid chromatography (HPLC) can often resolve E/Z isomers, although scaling this to a preparative level can be challenging. researchgate.netrsc.org A more common and scalable laboratory technique involves column chromatography on silica (B1680970) gel impregnated with silver salts, typically silver nitrate (B79036) (AgNO₃). The silver ions form reversible π-complexes with the double bonds of the alkenes. The stability of these complexes differs between geometric isomers, with the less hindered (E)-isomer often eluting differently than the (Z)-isomer, allowing for their separation. google.com

Distillation and Crystallization: For large-scale purification, vacuum distillation is a standard method to remove volatile impurities and potentially separate isomers if their boiling points are sufficiently different. google.com However, for isomers with very similar physical properties, this method may not provide adequate separation. Selective crystallization is another potential method, though its success is often unpredictable. researchgate.net In some cases, preferential complexation can be used; for instance, urea (B33335) is known to form inclusion complexes that can help separate isomers. google.com

Advanced Separation Processes: For industrial applications, continuous or semi-continuous separation processes are more economical than batch chromatography. One patented method describes a process for separating E and Z isomers of alkene alcohols and their derivatives by using an ion exchange medium that has been ion-exchanged with silver and/or copper ions. google.com This allows for a substantially continuous process where a feed stream containing the isomer mixture is passed through the medium, and a product stream enriched in one isomer is collected. google.com

Table 2: Purity Enhancement and Isomer Separation Methods

| Method | Principle | Application | Reference |

|---|---|---|---|

| Silver Nitrate Chromatography | Differential π-complex formation between Ag⁺ and C=C bonds | Separation of E/Z isomers of unsaturated acetates | google.com |

| HPLC | Differential partitioning between stationary and mobile phases | Analytical and preparative separation of isomers | researchgate.netrsc.org |

| Vacuum Distillation | Separation based on differences in boiling points | General purification and removal of volatile impurities | google.com |

| Selective Crystallization / Complexation | Differences in crystal lattice energy or complex formation (e.g., with urea) | Isolation of a specific isomer from a mixture | google.comresearchgate.net |

Process Chemistry and Scalability Assessment of this compound Synthesis

The synthesis of the enyne precursor, (7E)-7-dodecen-5-yn-1-ol, is a key step. Syntheses of similar structures often rely on coupling reactions catalyzed by transition metals like palladium or iron. epa.govjlu.edu.cngoogle.com For example, palladium-catalyzed coupling reactions, such as the Sonogashira or Heck couplings, are powerful methods for forming the carbon-carbon bonds necessary to construct the dodecenyne backbone. jlu.edu.cn Iron-catalyzed couplings have also been shown to be efficient for preparing related conjugated dienes from dienol phosphates and Grignard reagents, offering a potentially more cost-effective alternative to palladium. google.com

The final acetylation step, as discussed in section 2.3, is generally a high-yielding and scalable reaction. Using inexpensive reagents like acetic anhydride without the need for exotic catalysts or solvents is highly advantageous for industrial production. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₂₂O₂ |

| (7E)-7-Dodecen-5-yn-1-ol | C₁₂H₂₀O |

| (Z)-7-Dodecen-5-yn-1-ol 1-Acetate | C₁₄H₂₂O₂ |

| (5Z, 7E)-5,7-Dodecadien-1-ol | C₁₂H₂₂O |

| (E,Z)-7,9-dodecadienyl-1-acetate | C₁₄H₂₄O₂ |

| Acetic Anhydride | C₄H₆O₃ |

| Acetyl Chloride | C₂H₃ClO |

| Pyridine | C₅H₅N |

| Triethylamine | C₆H₁₅N |

Hypothetical Biosynthetic Routes to Dodecynyl and Dodecenynyl Intermediates

The biosynthesis of a complex fatty acid derivative like this compound is theorized to originate from standard fatty acid synthesis. libretexts.orgnih.gov The pathway begins with acetyl-CoA, which is converted to malonyl-CoA. byjus.com These building blocks are iteratively assembled by the fatty acid synthase (FAS) complex to produce saturated fatty acids, most commonly palmitic acid (C16:0) or stearic acid (C18:0). libretexts.orgcsun.edu From these common precursors, a series of modifications including desaturation, chain-shortening or elongation, reduction, and esterification are required. nih.govnih.gov

A plausible hypothetical pathway to this compound could involve the following key transformations:

Chain Length Modification: Starting with a common C18 fatty acid like oleic acid (C18:1), initial steps would likely involve controlled chain-shortening through limited rounds of β-oxidation to yield a C12 (dodecanoyl) backbone. This process is a known feature in the biosynthesis of many insect pheromones.

Formation of the Alkyne Group: The introduction of a triple bond (alkyne) is a rare but known biological process. It is hypothesized to be catalyzed by a specialized enzyme known as a fatty acid acetylenase. Research has identified Δ12-fatty acid acetylenases in some plant species, which are capable of converting a double bond in a fatty acid like linoleic acid into a triple bond. mdpi.com A similar, undiscovered acetylenase could act on a C12 fatty acid precursor to form the C-5 triple bond. This likely occurs via the conversion of a pre-existing double bond.

Formation of the Alkene Group: The C-7 double bond would be introduced by a specific acyl-CoA desaturase. These enzymes are responsible for creating double bonds at specific positions in the fatty acyl chain. nih.gov The E (trans) configuration of this double bond suggests the action of a specific isomer-producing desaturase.

Functional Group Modification: Once the dodecenynyl acyl-CoA is formed, the terminal carboxylic acid group is reduced to a primary alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).

Acetylation: The final step is the esterification of the resulting (7E)-7-dodecen-5-yn-1-ol with an acetyl group from acetyl-CoA. This reaction is carried out by an alcohol acetyltransferase (AAT). Such enzymes have been characterized in the context of insect pheromone biosynthesis, where they convert fatty alcohols into their corresponding acetate esters. libretexts.orgrockefeller.edu

This proposed sequence highlights the modular nature of lipid metabolism, where a toolbox of enzymes can generate immense structural diversity from simple precursors.

Table 1: Hypothetical Biosynthetic Intermediates

| Step | Precursor Compound | Enzyme Class | Product Compound |

|---|---|---|---|

| 1 | Stearoyl-CoA (C18:0) | Acyl-CoA Desaturase | Oleoyl-CoA (C18:1) |

| 2 | Oleoyl-CoA (C18:1) | β-oxidation enzymes | Dodecanoyl-CoA (C12:0) |

| 3 | Dodecanoyl-CoA (C12:0) | Acyl-CoA Desaturase | Dodec-5-enoyl-CoA |

| 4 | Dodec-5-enoyl-CoA | Fatty Acid Acetylenase | Dodec-5-ynoyl-CoA |

| 5 | Dodec-5-ynoyl-CoA | Acyl-CoA Desaturase | 7-Dodecen-5-ynoyl-CoA |

| 6 | 7-Dodecen-5-ynoyl-CoA | Fatty Acyl Reductase (FAR) | (7E)-7-Dodecen-5-yn-1-ol |

| 7 | (7E)-7-Dodecen-5-yn-1-ol | Alcohol Acetyltransferase (AAT) | This compound |

Characterization of Enzymatic Systems Responsible for Desaturation, Chain Elongation, and Acetylation in Related Lipid Metabolism

The biosynthesis of unique lipids is entirely dependent on the availability and specificity of key enzyme families that modify fatty acid chains. The generation of an enyne acetate requires the coordinated action of desaturases, elongases (or chain-shortening enzymes), reductases, and acetyltransferases.

Desaturases: These enzymes introduce double bonds into the acyl chain of fatty acids, a critical step for creating unsaturated lipids. nih.gov They are typically membrane-bound proteins that utilize molecular oxygen and a reduced cofactor (like NADH or NADPH) to remove two hydrogen atoms, forming a double bond. nih.gov The position and stereochemistry (cis or trans) of the double bond are dictated by the specific desaturase enzyme. For instance, Δ9, Δ11, and Δ12 desaturases are commonly found in insects and are crucial for producing pheromone components. nih.govnih.gov The formation of the C7 double bond in the target molecule would necessitate a Δ7-desaturase.

Elongases: Fatty acid elongases are enzyme systems that extend the carbon chain of a fatty acid, typically by two carbons at a time, using malonyl-CoA as the carbon donor. nih.gov These enzymes are vital for producing long-chain and very-long-chain fatty acids. nih.govsigmaaldrich.comnih.gov Conversely, chain-shortening, which is a more likely step in forming a C12 fatty acid from more common C16 or C18 precursors, occurs via a limited β-oxidation pathway.

Acetyltransferases: The final functionalization step, acetylation, is catalyzed by acetyl-CoA-dependent alcohol acetyltransferases (AATs). While AATs responsible for producing insect acetate pheromones have been elusive for some time, recent research has identified candidate enzymes and successfully used non-insect acetyltransferases, like the yeast ATF1, to efficiently acetylate long-chain fatty alcohols. libretexts.orgrockefeller.edu This demonstrates the catalytic potential for such a transformation exists in nature and can be highly efficient for substrates with chain lengths from 10 to 18 carbons. libretexts.orgrockefeller.edu

Table 2: Key Enzyme Families in Enyne Lipid Biosynthesis

| Enzyme Family | Function | Substrate Example | Product Example |

|---|---|---|---|

| Acyl-CoA Desaturase | Introduces a double bond into a fatty acyl chain. nih.gov | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) |

| Fatty Acid Acetylenase | Converts a double bond into a triple bond. mdpi.com | Linoleoyl-CoA (18:2) | Crepenynic Acid (18:2-ene-yne) |

| Fatty Acyl Reductase (FAR) | Reduces the carboxyl group of a fatty acyl-CoA to an alcohol. nih.govnih.gov | Dodecenynoyl-CoA | Dodecenynol |

| Alcohol Acetyltransferase (AAT) | Transfers an acetyl group from acetyl-CoA to an alcohol. libretexts.orgrockefeller.edu | Fatty Alcohol | Fatty Acetate |

Detection and Identification of Enyne Structures within Biological Matrices as Putative Metabolites

The identification of novel, low-abundance lipids like this compound from a complex biological matrix is a significant analytical challenge. It requires a combination of powerful separation and spectroscopic techniques. mdpi.com The process typically begins with lipid extraction from the biological tissue, followed by chromatographic separation and detailed structural elucidation.

Extraction and Separation: Lipids are first extracted from the sample using methods like liquid-liquid extraction. The resulting lipid mixture is then separated into its components. High-performance liquid chromatography (HPLC) is a primary tool for this, often using reversed-phase columns (e.g., C18 or C30) that separate lipids based on their hydrophobicity, chain length, and degree of unsaturation. mdpi.comnih.gov Gas chromatography (GC) is also widely used, especially for volatile compounds like fatty acid methyl esters (FAMEs) or acetates.

Structural Elucidation:

Mass Spectrometry (MS): MS is the most crucial technique for lipid identification. libretexts.orgmdpi.com When coupled with HPLC or GC (i.e., LC-MS or GC-MS), it provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) fragments the molecule, and the resulting fragmentation pattern provides structural information. A specialized technique, atmospheric pressure chemical ionization (APCI)-MS, has been shown to be particularly effective for locating both double and triple bonds in fatty acid chains through derivatization with the acetonitrile (B52724) mobile phase in the ion source. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially of stereochemistry (E vs. Z isomers), NMR is the gold standard. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous determination of the molecule's complete structure. csun.edumdpi.com

The presence of both a double and a triple bond in the target molecule makes its identification particularly reliant on these advanced methods. The discovery of such an enyne structure as a putative metabolite would strongly suggest the existence of a corresponding biosynthetic pathway involving the enzymatic machinery described above.

Table 3: Analytical Methods for Enyne Lipid Identification

| Analytical Technique | Purpose | Information Provided |

|---|---|---|

| HPLC | Separation | Separates lipids from a complex mixture based on polarity and chain length. nih.gov |

| GC-MS | Separation & Identification | Separates volatile compounds and provides molecular weight and fragmentation patterns for structural clues. csun.edumdpi.com |

| LC-MS/MS | Identification & Quantification | Provides precise molecular weight and fragmentation data to determine structure and quantity. mdpi.commdpi.com |

| NMR Spectroscopy | Definitive Structure Elucidation | Determines the precise connectivity and stereochemistry of atoms in the molecule. csun.edu |

Compound Glossary

The Role of 7e 7 Dodecen 5 Yn 1 Ol 1 Acetate As a Strategic Precursor for Biologically Active Polyenes

Catalytic Hydrogenation and Reduction Strategies for Conversion to Dodecadienyl Pheromones

The conversion of the enyne precursor, (7E)-7-dodecen-5-yn-1-ol, to the corresponding dodecadienol requires the stereoselective semi-hydrogenation of the triple bond to a Z (cis) double bond. Various catalytic and chemical reduction methods are employed to achieve this transformation with high efficiency and stereocontrol.

Activated metal reduction, particularly using zinc, has emerged as a superior method for the cis-reduction of enyne precursors to conjugated dienes. researchgate.netusda.gov This technique offers simplicity and a high degree of stereoselectivity, minimizing the formation of unwanted side products. researchgate.netthieme-connect.com

Several protocols for zinc activation have proven effective. One highly efficient method involves a Zn-Cu couple, which can be further enhanced with silver (Zn/Cu/Ag), for the reduction of enynols in a methanol-water solvent system. researchgate.netthieme-connect.com This system achieves rapid and high-yield reduction of the triple bond. researchgate.net Another successful approach involves the continuous activation of zinc dust with an acid, such as hydrochloric acid, throughout the reaction. researchgate.netusda.gov While reduction with acid-activated zinc powder alone can sometimes stall, the slow addition of acid drives the reaction to completion with good stereoselectivity. usda.gov These activated zinc techniques have demonstrated the ability to produce the desired Z-alkene with stereoselectivity of 95% to over 98%. researchgate.netusda.govthieme-connect.com

| Reduction Method | Reagents/Catalyst | Stereoselectivity (cis-reduction) | Key Observations | Reference |

|---|---|---|---|---|

| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Low | Produces a mixture of diene and monoene products, requiring difficult purification. | researchgate.net, usda.gov |

| Activated Zinc Reduction | Zn(Cu/Ag), MeOH/H₂O | ≥98% | Rapid, high-yield reduction. | researchgate.net |

| Acid-Activated Zinc Reduction | Zn dust, aq. HCl (continuous addition) | 95-98% | Effective for driving the reaction to completion with good stereoselectivity. | usda.gov |

| Activated Zinc-Copper System | Zn-Cu | >98% | Simple, highly stereoselective, and efficient method for generating a new (Z)-C=C bond. | thieme-connect.com |

Stereochemical Control in the Transformation from Enyne to Conjugated Diene Systems

Achieving precise stereochemical control is paramount in pheromone synthesis, as biological activity is often dependent on a specific isomeric configuration. The transformation of the enyne precursor to a conjugated diene system is a critical step where this control is exerted. The goal is the syn-addition of hydrogen across the alkyne, converting it into a Z-configured double bond without affecting the pre-existing E-configured double bond.

The choice of reduction methodology is the primary factor governing this stereochemical outcome. While catalytic hydrogenation with a Lindlar catalyst is a classic approach for syn-addition, its poor performance with the (E)-7-dodecen-5-yn-1-ol substrate highlights the challenges in achieving selectivity. researchgate.netusda.gov

In contrast, reductions using activated zinc provide excellent stereochemical control. thieme-connect.com The mechanism of zinc reduction is believed to involve the transfer of electrons from the metal surface to the alkyne, followed by protonation from the solvent (e.g., methanol-water). This process preferentially leads to the formation of the cis or Z-alkene. researchgate.net The high stereoselectivity (>98%) reported for the Zn-Cu system in reducing E-enynes demonstrates its efficacy in controlling the geometry of the newly formed double bond, yielding the desired (E,Z)-conjugated diene system. thieme-connect.com

Structure Activity Relationship Sar Studies of Biologically Derived Dodecadienyl Acetates

Influence of Alkene and Alkyne Positional Isomerism on Chemoreception and Behavioral Responses

The location of double (alkene) and triple (alkyne) bonds within the dodecenyl acetate (B1210297) backbone is a critical determinant of an insect's ability to recognize and respond to a pheromone. Even minor shifts in the position of unsaturation can lead to a significant loss of or change in biological activity.

For instance, research on various moth species has demonstrated that the specific positioning of double bonds is paramount for attracting conspecific males. nih.gov The olfactory receptors of these insects are finely tuned to detect a specific positional isomer, and any deviation can render the molecule inactive or even inhibitory. The European grapevine moth, Lobesia botrana, utilizes (E,Z)-7,9-dodecadienyl acetate as its primary sex pheromone. nih.govresearchgate.net The precise 7,9-diene system is essential for eliciting a behavioral response.

Similarly, in the case of the cabbage looper moth, Trichoplusia ni, a multicomponent pheromone blend is employed, with (Z)-7-dodecenyl acetate being a key component. nih.gov The response of the male moth's olfactory receptor neurons is highly specific to the C7 double bond position. Analogs with the double bond shifted to other positions fail to elicit the same level of electrophysiological and behavioral response. This highlights the strict structural requirements of the receptor binding site.

Interactive Table 1: Positional Isomerism and Biological Activity

| Compound | Target Species | Observed Activity |

| (E,Z)-7,9-Dodecadienyl acetate | Lobesia botrana | Major sex pheromone component nih.govresearchgate.net |

| (Z)-7-Dodecenyl acetate | Trichoplusia ni | Key pheromone component nih.gov |

| (E,E)-8,10-Dodecadienyl acetate | Cydia toreuta | Synergist to major pheromone component nih.gov |

| (E)-7-Dodecenyl acetate | Lobesia botrana | Minor pheromone component nih.gov |

Stereospecificity (E/Z Isomerism) of Double Bonds and their Role in Pheromone Specificity

The geometric configuration of double bonds, designated as E (entgegen, opposite) or Z (zusammen, together), is another layer of specificity in pheromone communication. For many species, only one specific geometric isomer is biologically active, while others can be inactive or even antagonistic.

A classic example is the sex pheromone of the eastern pine seedworm, Cydia toreuta. Its major pheromone component is (E,Z)-8,10-dodecadienyl acetate. nih.gov Field tests have shown that the (E,Z) isomer alone is effective in attracting male moths. nih.gov The addition of the (E,E) isomer can slightly increase trap catch, suggesting a synergistic effect, whereas the (Z,Z) and (Z,E) isomers significantly reduce attraction, acting as antagonists. nih.gov This demonstrates the critical role of the specific E and Z configuration at the 8 and 10 positions for optimal biological activity.

Similarly, the European corn borer, Ostrinia nubilalis, exists as two distinct pheromone strains, the Z-strain and the E-strain. The Z-strain primarily uses (Z)-11-tetradecenyl acetate, with a small amount of the (E)-isomer. While the (E)-isomer is naturally present, studies have shown it doesn't consistently enhance the behavioral response of the Z-strain males in laboratory bioassays, indicating a complex role that may be context-dependent. nih.gov

The discrimination between geometric isomers is thought to be facilitated by the steric differences between them. The Z isomer has a bent shape, while the E isomer is more linear. These distinct shapes are recognized with high precision by the olfactory receptors of the male moths, ensuring species-specific communication. nih.gov

**Interactive Table 2: Stereoisomerism and Behavioral Effect in *Cydia toreuta***

| Isomer Blend | Behavioral Effect |

| (E,Z)-8,10-dodecadienyl acetate (alone) | Major attractant nih.gov |

| (E,Z)-8,10-dodecadienyl acetate + (E,E)-8,10-dodecadienyl acetate | Increased trap catch (not statistically significant) nih.gov |

| (E,Z)-8,10-dodecadienyl acetate + (Z,Z)-8,10-dodecadienyl acetate | Significantly reduced trap catch nih.gov |

| (E,Z)-8,10-dodecadienyl acetate + (Z,E)-8,10-dodecadienyl acetate | Decreased trap catch (not statistically significant) nih.gov |

Importance of the Acetate Ester Functional Group for Biological Efficacy

The acetate ester functional group is a common feature in many lepidopteran sex pheromones and is crucial for their biological efficacy. researchgate.net Studies involving the replacement of the acetate group with other functional groups have consistently shown a significant decrease or complete loss of activity.

In research on the Oriental fruit moth, Cydia molesta, analogues of its primary pheromone, (Z)-8-dodecenyl acetate, were synthesized with different functional groups. nih.gov The results indicated very strict requirements for the shape and electron distribution of the acetate group for a productive interaction with the receptor. nih.gov Even subtle changes to the ester moiety can disrupt the binding to the olfactory receptor, thereby abolishing the behavioral response.

Synergistic and Antagonistic Effects of Isomeric Blends on Behavioral Responses

In many insect species, the pheromone is not a single compound but a specific blend of isomers. nih.gov The ratio of these isomers is often critical for eliciting the full behavioral repertoire leading to successful mating. The interactions between these isomers can be synergistic, where the blend is more attractive than the sum of its individual components, or antagonistic, where the presence of one isomer inhibits the response to another. nih.govnih.govrsc.org

For the eastern pine seedworm, Cydia toreuta, while (E,Z)-8,10-dodecadienyl acetate is the major attractant, the addition of the (E,E) isomer can have a slight, though not statistically significant, synergistic effect. nih.gov Conversely, the (Z,Z) and (Z,E) isomers act as antagonists, significantly reducing male attraction. nih.gov This demonstrates how a precise blend of isomers can enhance signal specificity and prevent cross-attraction from other species.

In the case of the two sympatric lamiine beetle species, Astylidius parvus and Lepturges angulatus, synergistic blends of enantiomers of fuscumol and fuscumol acetate create species-specific pheromone signals. nih.gov Field experiments confirmed that the beetles were only attracted to their species-specific blend of enantiomers, and not to the individual enantiomers, highlighting the importance of synergistic interactions for reproductive isolation. nih.gov

The concept of synergy and antagonism is not limited to isomers of the same compound. In some cases, structurally related compounds or even host-plant volatiles can modulate the response to the primary pheromone components. researchgate.net These complex interactions underscore the sophisticated nature of chemical communication in insects, where the "meaning" of a chemical signal is often context-dependent and determined by the presence and ratio of multiple compounds. researchgate.netmedicine.dp.uaresearchgate.net

Receptor-Ligand Interactions and Olfactory Neuron Responses to Pheromone Analogs

The biological response to a pheromone begins at the molecular level with the interaction between the pheromone molecule (the ligand) and a specific olfactory receptor (OR) located on the membrane of an olfactory receptor neuron (ORN) within the insect's antenna. nih.govresearchgate.net The specificity of this interaction is the basis for the high degree of selectivity observed in insect chemoreception.

Studies on various moth species have employed electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recordings (SSR), to measure the responses of ORNs to different pheromone components and their analogs. In the corn stalk borer, Sesamia nonagrioides, specific ORNs have been identified that respond to different components of the pheromone blend. nih.gov For instance, one type of sensillum houses a neuron that responds to the major component, (Z)-11-hexadecenyl acetate, while another neuron in the same sensillum responds to a minor component, (Z)-11-hexadecenal. nih.gov

The use of pheromone analogs, such as fluorinated ketones, has provided insights into the binding mechanisms. These analogs can act as inhibitors, competing with the natural pheromone for the same receptor site and reducing the neuron's response. nih.gov This competitive inhibition suggests that the analog binds to the receptor but fails to activate it, effectively blocking the signal transduction pathway.

Molecular modeling and dynamics simulations are increasingly being used to visualize and understand the intricate details of receptor-ligand interactions. nih.gov These computational approaches can help to identify the key amino acid residues within the receptor's binding pocket that interact with specific functional groups of the pheromone molecule. This knowledge is invaluable for designing more potent and selective pheromone analogs for use in pest management strategies.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment of Enyne and Derived Acetates (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation of (7E)-7-Dodecen-5-yn-1-ol 1-acetate from reaction byproducts, isomers, and other impurities, as well as for assessing its purity.

Gas Chromatography (GC): GC is a primary tool for analyzing volatile compounds like enyne acetates. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For acetate (B1210297) compounds, purity can be determined with high precision. researchgate.net In the analysis of insect pheromones, which often include unsaturated acetates, GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. researchgate.netnih.gov The choice of the capillary column's stationary phase (e.g., polar vs. non-polar) is critical for achieving separation from geometric isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the purification and analysis of enyne acetates. core.ac.uknih.gov It is particularly useful for compounds that may be thermally labile. Both normal-phase and reverse-phase HPLC can be employed. core.ac.uk Normal-phase HPLC, using a polar stationary phase like silica (B1680970) gel, can separate compounds based on polarity. core.ac.uk Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is effective for purifying compounds like dodecenyl acetates from complex mixtures. core.ac.uksielc.com Gradient elution, where the mobile phase composition is changed over time, can enhance separation efficiency. core.ac.uk

Table 1: Illustrative Chromatographic Parameters for Analysis of Related Dodecenyl Acetates

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS), Flame Ionization Detection (FID) | Purity assessment, isomer separation, quantification. | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile (B52724)/Water Gradient | Ultraviolet (UV) | Purification of final product from reaction mixtures. | core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Normal-Phase (e.g., Silica) | Isocratic (e.g., Dichloromethane) | Ultraviolet (UV) | Fractionation and purification from crude extracts. | core.ac.uk |

Spectroscopic Approaches for Comprehensive Structural Elucidation and Stereochemical Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure.

¹H-NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H-NMR spectrum would show characteristic signals for the protons of the acetate group (a singlet around 2.05 ppm), the methylene (B1212753) group adjacent to the acetate oxygen (a triplet around 4.07 ppm), the olefinic protons of the E-configured double bond (multiplets), and the various methylene and methyl groups of the alkyl chain. core.ac.ukresearchgate.net The coupling constant (J-value) between the olefinic protons is critical for confirming the trans (E) stereochemistry.

¹³C-NMR: This provides information about the carbon skeleton. The spectrum would display distinct signals for the carbonyl carbon of the acetate, the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the alcohol and alkyl chain. core.ac.ukresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₂O₂), high-resolution mass spectrometry would confirm a molecular weight of approximately 222.327 g/mol . chemsynthesis.com The fragmentation pattern observed in the mass spectrum, often obtained through GC-MS, provides structural clues. A characteristic fragment corresponds to the loss of acetic acid (60 Da) from the molecular ion. researchgate.netcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

A strong absorption around 1740 cm⁻¹ for the carbonyl (C=O) stretch of the ester group. nist.govresearchgate.net

Absorptions around 1240 cm⁻¹ and 1050 cm⁻¹ for the C-O stretches of the acetate. nist.gov

A weak absorption band around 2200-2260 cm⁻¹ for the internal alkyne (C≡C) stretch. This peak can be weak or absent if the molecule is highly symmetrical around the triple bond. youtube.comyoutube.com

A peak around 960-970 cm⁻¹ confirming the trans (E) configuration of the C=C double bond. youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Significance | Reference |

|---|---|---|---|

| ¹H-NMR | Singlet ~2.0 ppm (3H); Triplet ~4.1 ppm (2H); Multiplets for olefinic H | Identifies acetate group, -CH₂O-, and olefinic protons. J-coupling confirms E-isomer. | core.ac.ukresearchgate.net |

| ¹³C-NMR | Signal >170 ppm (C=O); Signals ~80-90 ppm (C≡C); Signals ~120-140 ppm (C=C) | Confirms presence of acetate, alkyne, and alkene carbons. | core.ac.ukresearchgate.net |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z 222; Fragment at m/z 162 (M-60) | Confirms molecular weight and shows characteristic loss of acetic acid. | researchgate.netchemsynthesis.com |

| Infrared (IR) Spectroscopy | ~1740 cm⁻¹ (strong); ~2220 cm⁻¹ (weak); ~965 cm⁻¹ (medium) | Indicates C=O (ester), C≡C (alkyne), and C=C (trans-alkene) functional groups. | nist.govyoutube.comyoutube.com |

Advanced Detection and Quantification Methods in Complex Biological and Environmental Samples

Detecting and quantifying minute amounts of this compound, particularly when it functions as a pheromone, requires highly sensitive analytical methods.

Insect pheromones are often released in picogram or nanogram quantities, necessitating trace-level detection capabilities. wikipedia.org A common strategy involves pre-concentration of the analyte from a complex matrix (such as air, water, or a biological extract) followed by analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique ideal for concentrating volatile or semi-volatile compounds from a sample. wikipedia.org An SPME fiber coated with a specific polymer is exposed to the sample (e.g., the headspace above a pheromone-emitting insect). The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph for analysis, typically by GC-MS. nih.govwikipedia.org This method is widely used for collecting airborne pheromones for identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is the gold standard for the identification and quantification of trace levels of pheromones in environmental and biological samples. nih.govwikipedia.orgnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of the target compound, dramatically increasing sensitivity and selectivity. This allows for quantification even in the presence of a complex background matrix. For instance, studies on the pheromone (Z)-7-dodecen-1-yl acetate in elephant urine successfully used GC-MS to quantify concentrations as low as 0.48 ng/mL. core.ac.uknih.gov

Electroantennography (EAG): While not a chemical quantification method, EAG is a powerful biological detection technique. It measures the average electrical response from an insect's antenna to a specific odorant. When coupled with a gas chromatograph (GC-EAD), it allows researchers to pinpoint which specific compounds in a complex mixture are biologically active and elicit a response from the insect, confirming their role as a pheromone component. wikipedia.org

Raman Spectroscopy: Research is also exploring the use of Raman spectroscopy for pheromone detection. osti.gov This technique provides a unique spectral "fingerprint" for a molecule and could potentially be developed for in-situ monitoring of pheromone concentrations in an agricultural or environmental setting. osti.gov

Q & A

Q. What are the key physicochemical properties of (7E)-7-Dodecen-5-yn-1-ol 1-Acetate, and how are they experimentally determined?

- Methodological Answer : Key properties include boiling point (~309.6°C at 760 mmHg), density (~0.9 g/cm³), and vapor pressure (<0.7 mmHg at 25°C). These are determined via gas chromatography (GC) for volatility analysis, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability. Polarizability (27.3×10⁻²⁴ cm³) can be calculated using computational models like density functional theory (DFT) .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : A common approach involves alkyne hydration followed by acetylation. For stereochemical control (E-configuration), use palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the triple bond. Aleuritic acid derivatives have been used as starting materials for analogous pheromone acetates, ensuring regioselectivity . Purification typically employs silica gel chromatography with hexane:ethyl acetate gradients.

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Waste disposal requires neutralization with a 10% sodium bicarbonate solution before incineration .

Advanced Research Questions

Q. How can experimental design optimize the stereochemical purity of this compound during synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., Sharpless epoxidation derivatives) to enforce E-geometry. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using circular dichroism (CD) spectroscopy. For conflicting NMR data (e.g., coupling constants), compare with computational predictions from Gaussian software .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer : Discrepancies in IR or NMR peaks may arise from solvent effects or conformational isomerism. Use deuterated solvents for NMR to minimize interference. Validate computational models (e.g., DFT) by cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography data. Adjust force field parameters in simulations to account for triple bond polarization .

Q. How can researchers evaluate the ecological role of this compound as a pheromone analog?

- Methodological Answer : Conduct field trials using aerosol dispensers to assess mating disruption in target insects (e.g., grapevine moths). Compare trap capture rates between treated and control plots. For lab analysis, use electroantennography (EAG) to measure insect receptor response. Statistical tools like ANOVA and Tukey’s HSD test validate significance .

Data Presentation and Analysis

Q. What are best practices for presenting structural and analytical data in publications?

- Methodological Answer :

- Tables : Include melting/boiling points, spectral peaks (NMR: δ values; IR: cm⁻¹), and retention times (GC).

- Figures : Use Jmol or ChemDraw for 3D structural visualization. Highlight E/Z configurations with bold wedge bonds.

- Statistical Reporting : Adhere to ACS guidelines for significant figures (3–4 decimal places) and error margins (± standard deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.